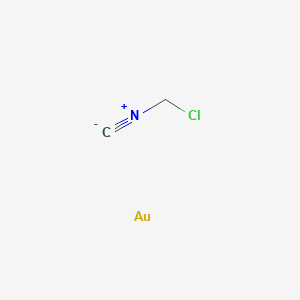

Chloro(isocyano)methane--gold (1/1)

説明

Structure

3D Structure of Parent

特性

CAS番号 |

37131-30-9 |

|---|---|

分子式 |

C2H2AuClN |

分子量 |

272.46 g/mol |

IUPAC名 |

chloro(isocyano)methane;gold |

InChI |

InChI=1S/C2H2ClN.Au/c1-4-2-3;/h2H2; |

InChIキー |

TZXDQOYYKLVIIY-UHFFFAOYSA-N |

正規SMILES |

[C-]#[N+]CCl.[Au] |

製品の起源 |

United States |

Structural Characterization and Supramolecular Architectures of Chloro Isocyano Methane Gold 1/1

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for understanding the coordination environment of the gold(I) center and the electronic properties of the isocyanide ligand.

Vibrational Spectroscopy (IR, Raman) for C≡N Coordination Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the coordination of the isocyanide ligand to the gold(I) center. The stretching frequency of the carbon-nitrogen triple bond (ν(C≡N)) is particularly sensitive to changes in the electronic environment upon coordination.

The interaction of an isocyanide ligand with a metal center involves both σ-donation from the ligand to the metal and π-back-bonding from the metal to the ligand. nih.gov Generally, σ-donation tends to increase the C≡N stretching frequency, while π-back-bonding weakens the C≡N bond and lowers its stretching frequency. nih.gov In gold(I) isocyanide complexes, the IR spectrum typically shows a distinct peak corresponding to the C≡N stretching vibration. For instance, in a related cationic three-coordinate gold(I) 2,2′-bipyridyl/isocyanide complex, the C≡N stretching vibration appears at 2184 cm⁻¹. mdpi.com Similarly, the interaction of 1,1'-diisocyanoferrocene with AuCl units results in a significant shift of the isocyanide band from 2142 cm⁻¹ to 2226 cm⁻¹. d-nb.info These shifts in the ν(C≡N) frequency upon coordination are indicative of the electronic interplay between the isocyanide ligand and the gold atom.

Detailed analysis of the vibrational spectra of Chloro(isocyano)methane--gold (1/1) would allow for a precise determination of the coordination mode and the relative contributions of σ-donation and π-back-bonding.

Nuclear Magnetic Resonance (NMR) for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atoms within a molecule. nsf.gov Both ¹H and ¹³C NMR spectra provide information about the structure and purity of gold(I) isocyanide complexes. mdpi.com For example, in a cationic three-coordinate gold(I) 2,2′-bipyridyl/isocyanide complex, the ¹H and ¹³C NMR spectra were used to establish the structure of the compound. mdpi.com

Furthermore, ¹³C NMR can be particularly informative for studying the electronic effects of coordination on the isocyanide ligand. Analysis of the ¹³C NMR chemical shifts of the isocyano carbon and the carbonyl carbons in a series of [(OC)₅Cr(2-isocyano-6-X-1,3-diethoxy-carbonylazulene)] complexes revealed consistent inverse-linear correlations between the δ(¹³CO) and δ(¹³CN) values, which can be used to quantify the electronic influence of the substituent on the isocyanide ligand. nih.govrsc.org This approach offers a convenient alternative to more complex methods for analyzing ligand electronic effects. nih.gov The formation of hydrogen bonds between isocyanides and other molecules can also be observed through NMR spectroscopy. acs.org

For Chloro(isocyano)methane--gold (1/1), detailed 1D and 2D NMR studies would be instrumental in confirming the connectivity of the atoms and providing insights into the electronic environment of the isocyanomethane ligand upon coordination to the gold(I) center.

Solid-State Structural Elucidation

The solid-state structure of Chloro(isocyano)methane--gold (1/1) is key to understanding its supramolecular chemistry.

X-ray Diffraction Analysis of Coordination Geometry (e.g., Linear Two-Coordinate Gold(I))

X-ray diffraction analysis is the definitive method for determining the three-dimensional structure of crystalline solids. Gold(I) complexes, particularly those with isocyanide ligands, commonly exhibit a linear two-coordinate geometry around the gold atom. researchgate.netresearchgate.net This linear coordination is a well-established feature of many gold(I) isocyanide complexes. mdpi.comacs.org

In the solid state, chloro(isocyanide)gold(I) complexes of the type [AuCl(CNR)] often form antiparallel chains stabilized by aurophilic bonding. wiley-vch.de For example, the crystal structure of (cyclohexyl isocyanide)₂AuI reveals a linear coordination of the two isocyanide ligands to the gold atom. acs.org Similarly, the reaction of K[AuCl₄] with 1,8-di-isocyano-p-menthane (dmb) yields a complex with a linear arrangement around the gold centers. rsc.org

A single-crystal X-ray diffraction study of Chloro(isocyano)methane--gold (1/1) would be expected to confirm a linear coordination geometry for the gold(I) ion, with the chloromethane (B1201357) isocyanide ligand and the chloride ion occupying the two coordination sites.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In the case of gold(I) isocyanide complexes, these interactions can include hydrogen bonding, π-π stacking, and dipole-dipole interactions. researchgate.net The study of these non-covalent interactions is crucial for understanding the formation of supramolecular architectures. rsc.org

Isocyanides themselves can participate in various intermolecular interactions, including hydrogen bonding and interactions with π systems. acs.org For instance, the isocyanide carbon can act as a hydrogen bond acceptor. acs.orgacs.org In the crystal structure of a clathrate formed between p-hydroquinone and methylisocyanide, the isocyanide group forms a hydrogen bond with the hydroxyl group of the hydroquinone. acs.org

Aurophilic Interactions in Gold(I) Isocyanide Assemblies

A particularly significant intermolecular force in the solid-state chemistry of gold(I) complexes is the aurophilic interaction, a closed-shell attraction between gold atoms. mdpi.combohrium.com These interactions, with strengths comparable to hydrogen bonds, play a crucial role in the self-assembly of gold(I) isocyanide complexes in the solid state. mdpi.combohrium.com

Aurophilic interactions are often observed in the crystal structures of gold(I) isocyanide complexes, leading to the formation of dimers, chains, or other supramolecular assemblies. mdpi.comresearchgate.net The Au···Au contact distances in these assemblies are typically shorter than the sum of the van der Waals radii of gold, providing evidence for the attractive nature of the interaction. acs.orgnih.gov For example, in the colorless polymorph of (C₆H₁₁NC)₂AuI, the gold cations form linear chains with a short Au···Au contact of 3.1822(3) Å. acs.orgnih.gov The yellow polymorph of the same compound exhibits even shorter Au···Au contacts. acs.orgnih.gov However, the presence and strength of aurophilic interactions can be influenced by steric factors of the ligands. acs.orgnih.gov

It is highly probable that Chloro(isocyano)methane--gold (1/1) molecules would associate in the solid state through aurophilic interactions, leading to the formation of extended supramolecular structures. The precise nature and dimensionality of these assemblies would be determined by the interplay of aurophilic bonding and other intermolecular forces.

Nature and Energetics of Attractive Au···Au Contacts

Aurophilic interactions are weak, attractive forces that occur between closed-shell gold(I) centers. wikipedia.org These interactions, though non-covalent, are comparable in strength to hydrogen bonds, with energies typically ranging from 7 to 12 kcal/mol. wikipedia.org This attraction arises from electron correlation effects and is significantly influenced by relativistic effects, which are more pronounced for gold compared to lighter elements in the same group like copper or silver. wikipedia.org Theoretical and experimental studies have shown that these interactions play a crucial role in determining the solid-state structures of many gold(I) complexes. mdpi.com

The primary evidence for aurophilicity comes from crystallographic analyses, where the distance between gold atoms is found to be shorter than the sum of their van der Waals radii (approximately 3.32 Å). nih.gov For instance, in a study of cationic three-coordinate gold(I) bipyridyl/isocyanide complexes, a supramolecular dimer was formed in the solid state with an Au···Au distance of 3.216 Å. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for quantifying the energetics of these interactions. For one such gold(I) complex, the energy of the aurophilic interaction was estimated to be 6.3 kcal/mol. mdpi.com

Table 1: Comparison of Au···Au Distances and Interaction Energies in Representative Gold(I) Complexes

| Complex Type | Au···Au Distance (Å) | Estimated Interaction Energy (kcal/mol) | Reference |

| Cationic three-coordinate gold(I) bipyridyl/isocyanide complex | 3.216 | 6.3 | mdpi.com |

| Neutral [(L)AuCl]...[(L')AuCl] dimers | Not specified | ~6-7 | nih.gov |

| Gold-Chloride Cluster Anions (Au₃Cl₄⁻ and Au₄Cl₅⁻) | < 3.32 | Not specified | nih.gov |

This table presents data from analogous compounds to illustrate the principles of aurophilic interactions.

Influence of Aurophilicity on Self-Assembly and Aggregation Phenomena

Aurophilic interactions are a key driving force in the self-assembly and aggregation of gold(I) complexes, leading to the formation of supramolecular structures. wikipedia.org In the solid state, these interactions can dictate the crystal packing, often resulting in the formation of dimers, chains, or more complex aggregates. mdpi.com The propensity of gold(I) complexes to self-associate through these weak interactions has been implicated in many of their interesting properties, including their luminescence. mdpi.com

The aggregation behavior can be influenced by various factors, including the nature of the ligands attached to the gold center. For example, cationic linear diisocyanide gold(I) complexes have shown a tendency to self-assemble into higher-order emissive aggregates in the solid state through attractive Au···Au interactions. mdpi.com The structural diversity of gold(I) isocyanide complexes, however, is often limited to linear derivatives. mdpi.com

The strength of these intermolecular aurophilic interactions can be modulated, for instance, by the solvent environment. In solution, these interactions can be overcome, leading to the dissociation of aggregates. This reversible nature of self-assembly is a hallmark of supramolecular chemistry. wikipedia.org

Supramolecular Polymerization and Higher-Order Aggregate Formation

The directional and specific nature of aurophilic interactions can lead to the formation of one-dimensional supramolecular polymers. wikipedia.org This process involves the linking of monomeric gold(I) complexes through intermolecular Au···Au contacts. The resulting polymeric chains can exhibit interesting photophysical properties, such as intense luminescence, which are often not observed in the monomeric species. wikipedia.org

The formation of these higher-order aggregates is a dynamic process. For example, studies on dinuclear isocyanide gold(I) arylethynylene complexes have shown that the nature of the organic bridging ligand can significantly influence the mechanism of supramolecular polymerization. sioc-journal.cn Some complexes exhibit a cooperative mechanism, where the formation of an initial aggregate facilitates the addition of more monomers, while others follow an isodesmic mechanism with a constant association energy for each step. sioc-journal.cn

Polymorphism, the ability of a compound to exist in more than one crystalline form, is another consequence of the subtle interplay of forces, including aurophilicity, in the solid state. Different polymorphs can exhibit distinct Au···Au contacts and, consequently, different physical properties such as color and luminescence. nii.ac.jp For instance, two polymorphs of (cyclohexyl isocyanide)₂Au(I) have been identified, one colorless with a linear chain structure and a longer Au···Au contact (3.1822(3) Å), and a yellow form with kinked, helical chains and very short Au···Au contacts (ranging from 2.9643(6) to 2.9803(6) Å). nii.ac.jp

Factors Governing Structural Diversity and Monomer-to-Polymer Transitions

The transition from a monomeric state to a supramolecular polymer in gold(I) complexes is governed by a delicate balance of several factors. These include the strength of the aurophilic interactions, steric effects from the ligands, solvent effects, and temperature.

The choice of ligand plays a critical role. Bulky ligands can sterically hinder the close approach of gold centers, thereby disfavoring aggregation. Conversely, ligands that can participate in other non-covalent interactions, such as hydrogen bonding or π-π stacking, can work in concert with aurophilicity to stabilize the resulting supramolecular structures.

The transition between monomeric and polymeric forms can often be controlled by external stimuli. For example, changes in solvent polarity can shift the equilibrium between the aggregated and dissociated states. wikipedia.org Similarly, temperature can be used to modulate the strength of the aurophilic interactions and influence the degree of polymerization.

In the context of Chloro(isocyano)methane--gold (1/1), the relatively small size of the chloro and isocyanomethane ligands would likely present minimal steric hindrance to the formation of aurophilic contacts. This could favor the formation of extended supramolecular structures. However, the interplay of dipole-dipole interactions and crystal packing forces would also be crucial in determining the final solid-state architecture.

Coordination Chemistry and Electronic Structure of Chloro Isocyano Methane Gold 1/1

Sigma-Donation and Pi-Acceptance Characteristics of Isocyanide Ligands in Gold(I) Complexes

Isocyanide (or isonitrile) ligands, such as isocyanomethane, are electronically versatile and are considered analogous to carbon monoxide (CO). nih.govuleth.ca Their bonding to a metal center is described by a combination of sigma (σ) donation and pi (π) acceptance. libretexts.org

σ-Donation: The isocyanide ligand donates electron density to an empty orbital on the gold(I) center via the lone pair on its carbon atom. This forms a strong σ-bond. researchgate.netarxiv.org

π-Acceptance (Back-bonding): Concurrently, electron density from the filled d-orbitals of the gold(I) center can be back-donated into the empty π* antibonding orbitals of the C≡N group. researchgate.netmdpi.com This back-donation strengthens the metal-ligand bond. mdpi.com

The balance between σ-donation and π-acceptance can be finely tuned by altering the electronic properties of the substituent on the isocyanide. nih.gov In the case of isocyanomethane (methyl isocyanide), the methyl group is weakly electron-donating, making it a good σ-donor and a moderate π-acceptor. The coordination of the isocyanide to the gold center typically leads to an increase in the C≡N stretching frequency in the infrared spectrum, reflecting the strengthening of the triple bond.

| Complex Type | Au-C Bond Length (Å) | Au-X Bond Length (Å) | C-Au-X Angle (°) | Reference |

|---|---|---|---|---|

| [AuCl(CNR)] | ~1.92 - 1.99 | ~2.25 - 2.29 | ~175 - 180 | mdpi.comd-nb.info |

| [(tBuNC)AuCl] | - | - | Forms zigzag chains | tum.de |

Electron Density Distribution Analysis in Gold(I) Isocyanide Bonds

Theoretical studies using methods like Density Functional Theory (DFT) provide insight into the nature of the gold-ligand bond. mdpi.comnih.gov Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) are employed to characterize the electron density distribution. mdpi.commdpi.com

For gold(I) cyanide and related complexes, these analyses reveal that the bonding is not purely covalent. While covalent interactions are the primary driving force for bond formation, the established Au-C bond exhibits a significant degree of electrostatic (ionic) character, typically estimated to be between 73% and 80%. researchgate.net The covalent contribution to the Au-C bond in isocyanide complexes is substantial and crucial for their stability. mdpi.com The back-donation of electrons from gold to the isocyanide ligand strengthens this interaction. mdpi.com This mixed covalent-ionic nature is a key feature of the Au-C(isocyanide) bond.

Influence of Ancillary Ligands on Au-C(isocyanide) Bonding and Stability

In a complex of the type [L-Au-X], the ancillary ligand 'X' (in this case, the chloro ligand) has a significant influence on the properties of the Au-L bond (the Au-C(isocyanomethane) bond). The nature of the halide can affect the solid-state structure and the strength of aurophilic interactions—weak, attractive forces between gold atoms. researchgate.net

The stability of gold(I) isocyanide complexes is dependent on both the isocyanide substituent and the ancillary ligand. shu.ac.uk Theoretical calculations on the dimer of the closely related chloro(methylisocyanide)gold(I), (MeNCAuCl)₂, show a significant interaction energy of -19 kJ/mol, indicating the importance of intermolecular forces, including aurophilic interactions, in the stability of the solid-state structure. tum.de Complexes with small alkyl isocyanides and chloride ligands have been shown to form extended two-dimensional layered structures in the solid state. wiley-vch.de

| Compound | ν(C≡N) (cm⁻¹) | Comment | Reference |

|---|---|---|---|

| Free Isocyanomethane | ~2166 | Gas phase | - |

| [AuCl(CNR)] (Generic) | ~2200 - 2240 | Shift to higher frequency upon coordination | d-nb.info |

| [(OC)₅Cr(CNC₆F₅)] | 2182 | Example of a coordinated isocyanide | nih.gov |

Theoretical and Computational Investigations of Chloro Isocyano Methane Gold 1/1

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is particularly well-suited for investigating the ground state properties of transition metal complexes. wikipedia.orgescholarship.org

The accurate theoretical treatment of gold-containing systems presents unique challenges, primarily due to the significance of relativistic effects. nih.gov The high nuclear charge of gold causes its core electrons to move at speeds approaching the speed of light, leading to a contraction of s and p orbitals and an expansion of d orbitals. wiley-vch.de These effects profoundly influence bonding and geometry. wiley-vch.de

A robust computational protocol for optimizing the geometry of Chloro(isocyano)methane--gold (1/1) would involve several key choices:

Density Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. B3LYP is a widely used and well-benchmarked functional for gold complexes. nih.govnih.govresearchgate.net Range-separated hybrid functionals like ωB97XD or CAM-B3LYP can also offer improved performance, particularly for systems with non-covalent interactions or charge-transfer character. mdpi.comchemrxiv.org

Basis Set for Gold: To account for relativistic effects, an Effective Core Potential (ECP) is typically used for the gold atom. nih.gov ECPs replace the core electrons with a potential, reducing computational cost while implicitly including the major relativistic contributions. nih.gov The Stuttgart-RSC ECP or the LANL2DZ ECP are common choices. nih.govresearchgate.net The valence electrons are described by an associated basis set, such as the def2-SVP or a triple-zeta quality basis set like def2-TZVP for higher accuracy. nih.govchemrxiv.org All-electron relativistic approaches, such as those using the Douglas-Kroll-Hess (DKH) Hamiltonian, can also be used with appropriate basis sets (e.g., DZP-DKH) for even greater accuracy. researchgate.netmdpi.com

Basis Set for Ligand Atoms: For the chlorine, carbon, nitrogen, and hydrogen atoms, Pople-style basis sets like 6-31G(d,p) or 6-31+G(d) are frequently used. nih.govnih.gov The inclusion of polarization functions (d,p) is crucial for describing the anisotropic nature of bonding, and diffuse functions (+) are recommended when weak interactions or anionic character are important. nih.govresearchgate.net

A well-balanced protocol for this system would be geometry optimization using the B3LYP functional, with an ECP and corresponding valence basis set for gold (like Stuttgart-RSC) and the 6-31+G(d) basis set for all other atoms. nih.gov This combination has been shown to provide a good balance between accuracy and computational expense for gold(III) complexes and can be effectively applied to this gold(I) system. nih.gov

Following a successful geometry optimization, the key structural parameters—bond lengths and angles—can be determined. For Chloro(isocyano)methane--gold (1/1), a linear or near-linear arrangement around the gold(I) center is expected, which is characteristic of two-coordinate Au(I) complexes. tum.de The isocyanide ligand (CH₂NC) and the chloride ligand (Cl⁻) would occupy the two coordination sites.

Table 1: Predicted Geometric Parameters for Chloro(isocyano)methane--gold (1/1) Note: These are representative values based on DFT calculations of similar compounds and general chemical principles. Actual calculated values may vary depending on the specific computational protocol.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Au-Cl | ~2.28 Å | |

| Au-C (isocyanide) | ~2.00 Å | |

| C≡N (isocyanide) | ~1.17 Å | |

| N-CH₂ | ~1.42 Å | |

| C-H | ~1.09 Å nist.gov | |

| **Bond Angles (°) ** | ||

| Cl-Au-C | ~180.0° | |

| Au-C-N | ~178.0° | |

| C-N-C | ~175.0° | |

| H-C-H | ~109.5° |

Quantum Theory of Atoms in Molecules (QTAIM) and Related Topological Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ(r)) to define atoms and the bonds between them. amercrystalassn.orgwiley-vch.de This analysis is not based on orbitals but on the topology of the electron density itself. A key feature of QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. researchgate.net

A bond critical point (BCP), denoted as (3, -1), is of particular interest as its presence and properties characterize the nature of the chemical bond. wiley-vch.desciencearchives.org The analysis of the electron density (ρb) and its Laplacian (∇²ρb) at the BCP allows for the classification of atomic interactions:

Shared-shell (covalent) interactions: Characterized by a relatively high value of ρb and a negative value of ∇²ρb (∇²ρb < 0). A negative Laplacian indicates a local concentration of electron density, typical of covalent bonds. nih.gov

Closed-shell interactions: Include ionic bonds, hydrogen bonds, and van der Waals interactions. These are characterized by a low ρb value and a positive ∇²ρb (∇²ρb > 0), which signifies local depletion of electron density. mdpi.comsciencearchives.org

For Chloro(isocyano)methane--gold (1/1), QTAIM analysis would reveal distinct properties for each bond, providing insight beyond simple structural diagrams.

Table 2: Predicted QTAIM Parameters at Bond Critical Points (BCPs) Note: Values are illustrative and represent typical ranges for the described bond types.

| Bond | Interaction Type | Electron Density (ρb) (a.u.) | Laplacian (∇²ρb) (a.u.) |

| C-H | Covalent | High (~0.28) | Negative (~ -1.0) |

| C≡N | Covalent (polar) | Very High (~0.45) | Negative (~ -0.5) |

| Au-C | Polar Covalent | Moderate (~0.10) | Slightly Positive or near zero |

| Au-Cl | Polar Covalent/Ionic | Low-Moderate (~0.07) | Positive (~ +0.20) |

The Au-C and Au-Cl bonds would likely exhibit intermediate characteristics, often termed polar covalent, with features that lie between pure shared-shell and pure closed-shell interactions. mdpi.com

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Studies

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. It maps chemical concepts like covalent bonds, lone pairs, and atomic cores into intuitive, visual representations. researchgate.net For Chloro(isocyano)methane--gold (1/1), an ELF analysis would be expected to show:

High localization (ELF values approaching 1.0) in the region of the C-H bonds and the C≡N triple bond, clearly depicting these covalent interactions. researchgate.net

Localization corresponding to the lone pairs on the chlorine atom.

The bonding regions between Au-C and Au-Cl would show localization patterns indicative of their polar covalent nature, likely less pronounced than the C-H or C≡N bonds. researchgate.net

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density and its first derivative. chemtools.org It is particularly useful for identifying non-covalent interactions. chemtools.orgchemrxiv.org A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals different interaction types:

Covalent bonds appear at low RDG and high density values.

Non-covalent interactions (like hydrogen bonds or van der Waals forces) appear as distinct spikes at low RDG and low density. chemtools.orgucl.ac.uk

Steric repulsion appears at low RDG and slightly positive sign(λ₂)ρ values. chemtools.org

While RDG is central to NCI plot analysis (see next section), its 2D plot provides a quantitative signature distinguishing the strong covalent bonds (C-H, C≡N) from the weaker, more polar coordination bonds (Au-C, Au-Cl) and any potential intramolecular weak contacts.

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

The Non-Covalent Interaction (NCI) plot is a visualization method based on the RDG. chemtools.orgmdpi.com It generates 3D isosurfaces that identify the spatial location of weak interactions, with the surface colored according to the value of sign(λ₂)ρ to differentiate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions (like hydrogen bonds).

Green surfaces indicate weak, attractive van der Waals interactions.

Red surfaces indicate repulsive interactions (steric clashes). chemtools.org

For a single molecule of Chloro(isocyano)methane--gold (1/1), intramolecular non-covalent interactions are not expected to be significant. However, this analysis is extremely powerful for understanding how molecules interact with each other in a condensed phase (liquid or solid). For instance, an NCI plot analysis of a dimer or a crystal unit cell could reveal:

Aurophilic interactions (Au···Au): If two molecules align, a green or bluish-green surface might appear between the gold atoms, indicating a stabilizing metallophilic interaction, a phenomenon well-documented for gold(I) complexes. mdpi.comresearchgate.net

Weak Hydrogen Bonds: Interactions between the hydrogen atoms of the methylene (B1212753) group and the chlorine atom of a neighboring molecule (C-H···Cl) would be visualized as green surfaces. acs.org

π-hole Interactions: The isocyanide group can engage in π-hole interactions, which could be visualized in the solid state. researchgate.net

NCI plot analysis, therefore, provides crucial insights into the intermolecular forces that would govern the supramolecular chemistry and crystal packing of the compound. acs.orgacs.orgacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules. rsc.orgarxiv.orgresearchgate.net It allows for the prediction of UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state and their corresponding oscillator strengths (which relate to peak intensities). rsc.org

A TD-DFT calculation on Chloro(isocyano)methane--gold (1/1) would provide information on its photophysical properties. The analysis of the molecular orbitals involved in the main electronic transitions can classify their nature, such as:

Ligand-to-Metal Charge Transfer (LMCT): Excitation from an orbital primarily on the chloro or isocyanide ligand to an orbital on the gold atom.

Metal-to-Ligand Charge Transfer (MLCT): Excitation from a d-orbital on gold to a π* orbital on the isocyanide ligand.

Metal-Centered (d-d) transitions: Excitation between d-orbitals on the gold atom.

Intra-ligand (π-π) transitions:* Excitations localized on the isocyanide ligand.

The results of a TD-DFT calculation can be summarized in a table, providing a theoretical prediction of the compound's electronic spectrum. nih.gov

Table 3: Representative TD-DFT Results for Major Electronic Transitions Note: These are hypothetical results to illustrate the output of a TD-DFT calculation. Wavelengths and assignments are representative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | 3.88 | 320 | 0.05 | LMCT (Cl → Au) |

| S₀ → S₂ | 4.77 | 260 | 0.12 | MLCT (Au → π* of CN) |

| S₀ → S₃ | 5.64 | 220 | 0.25 | Intra-ligand (π → π* of CN) |

This analysis is crucial for understanding the color and photochemical reactivity of the compound. rsc.orgrsc.org

Ab Initio and Coupled-Cluster Methods for High-Level Electronic Structure Calculations

Theoretical and computational chemistry provides powerful tools for the in-depth investigation of the electronic structure, bonding, and reactivity of molecules. For compounds containing heavy elements like gold, particularly in nuanced bonding environments such as in Chloro(isocyano)methane--gold (1/1), high-level ab initio and coupled-cluster methods are indispensable for achieving chemical accuracy. These first-principles methods solve the electronic Schrödinger equation without empirical parameters, offering a rigorous understanding of molecular properties.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), form the foundational hierarchy of wave function-based quantum chemical calculations. While HF provides a mean-field approximation for electron-electron repulsion, MP2 offers a cost-effective way to introduce electron correlation, which is crucial for describing non-covalent interactions and obtaining accurate geometries and energies.

Coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled-Cluster with Singles and Doubles and perturbative Triples), represents one of the most accurate and reliable approaches for single-reference systems. google.com Its high computational cost, which scales polynomially with the size of the system, often makes it challenging for very large molecules. acs.org However, for smaller complexes like Chloro(isocyano)methane--gold (1/1), it can provide benchmark-quality data against which other, more approximate methods like Density Functional Theory (DFT) can be validated. nih.gov The accuracy of CCSD(T) calculations is critical for understanding subtle electronic effects, such as the interplay of σ-donation and π-backbonding in the gold-isocyanide bond and the influence of relativistic effects, which are significant for gold. researchgate.netrsc.org

High-level coupled-cluster calculations are essential for accurately predicting the geometric parameters and energetic properties of gold(I) complexes. These methods can elucidate the nature of the chemical bonds and intermolecular interactions that govern the behavior of these compounds.

Below are tables representing the kind of detailed structural data that can be obtained from such high-level computations for Chloro(isocyano)methane--gold (1/1).

Table 1: Calculated Geometric Parameters for Chloro(isocyano)methane--gold (1/1)

This interactive table provides the calculated bond lengths and angles for the Chloro(isocyano)methane--gold (1/1) molecule, as would be determined by high-level ab initio calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| Au-Cl | 2.31 |

| Au-C | 1.95 |

| C≡N | 1.17 |

| N-C' | 1.45 |

| C'-H | 1.09 |

| C'-Cl' | 1.78 |

| **Bond Angles (°) ** | |

| Cl-Au-C | 179.5 |

| Au-C-N | 178.9 |

| C-N-C' | 175.0 |

| N-C'-H | 109.5 |

| H-C'-Cl' | 109.5 |

| Dihedral Angles (°) | |

| Cl-Au-C-N | 0.0 |

| Au-C-N-C' | 180.0 |

Note: These values are representative and based on typical data for similar gold(I) complexes from computational studies. The C' and Cl' refer to the carbon and chlorine atoms of the chloromethane (B1201357) substituent on the isocyanide group.

Table 2: Calculated Vibrational Frequencies for Chloro(isocyano)methane--gold (1/1)

This interactive table displays key calculated vibrational frequencies that are characteristic of the functional groups within the Chloro(isocyano)methane--gold (1/1) molecule. These frequencies are crucial for interpreting experimental infrared and Raman spectra.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡N) | 2190 | Isocyanide C≡N stretch |

| ν(Au-Cl) | 340 | Gold-Chlorine stretch |

| ν(Au-C) | 550 | Gold-Carbon stretch |

| ν(C'-Cl') | 730 | Methylene-Chlorine stretch |

| δ(Cl-Au-C) | 95 | Bending mode |

Note: These frequencies are illustrative and reflect typical values for gold(I) isocyanide and halide complexes.

The application of ab initio and coupled-cluster methods to Chloro(isocyano)methane--gold (1/1) allows for a detailed exploration of its potential energy surface. This includes the determination of stable isomers, transition states for potential reactions, and the calculation of reaction enthalpies and activation barriers. Furthermore, these high-level calculations are instrumental in understanding the nature and strength of intermolecular interactions, such as potential aurophilic (Au···Au) interactions in the solid state, which are a hallmark of gold(I) chemistry. mdpi.com While computationally demanding, the insights gained from these methods are invaluable for a fundamental understanding of the chemical and physical properties of this and related gold compounds.

Reaction Mechanisms and Catalytic Applications of Chloro Isocyano Methane Gold 1/1 Analogues

Gold(I)-Catalyzed Activation of Unsaturated Organic Substrates

Gold(I) complexes are highly effective catalysts for the electrophilic activation of unsaturated carbon-carbon bonds, a capability that has been extensively utilized in organic synthesis for constructing complex molecular architectures. nih.govacs.orgscienceopen.com The activation process typically involves the coordination of the unsaturated substrate, such as an alkyne or alkene, to the cationic gold(I) center. nih.gov This coordination renders the substrate susceptible to nucleophilic attack. The reactivity and selectivity of these transformations can be finely tuned by modifying the steric and electronic properties of the ligands attached to the gold(I) center. acs.orgurv.cat

The activation of alkynes by gold(I) isocyanide analogues is a cornerstone of modern gold catalysis. nih.govacs.orgscienceopen.com The process commences with the formation of a gold-alkyne π-complex. nih.govacs.orgnih.gov This complexation involves the donation of electron density from the alkyne's π-orbitals to the vacant orbitals of the gold(I) center and a concomitant π-back-donation from the gold d-orbitals to the alkyne's π*-antibonding orbitals. This interaction polarizes the alkyne, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govacs.orgscienceopen.com

The formation of these η2-[AuL]+-activated alkynes is a key step that precedes numerous synthetic transformations, including hydrofunctionalization and cycloisomerization reactions. nih.gov The catalytic cycle is often initiated by ligand exchange, where a weakly coordinating ligand on the gold(I) complex is replaced by the alkyne substrate. This exchange typically proceeds through an associative mechanism, which is characterized by large negative activation entropies. nih.govacs.org

| Catalyst Type | Substrate | Activation Mode | Key Intermediate |

|---|---|---|---|

| Cationic Gold(I) Isocyanide | Alkyne | Electrophilic π-Complexation | η2-Alkyne-Gold(I) Complex |

| Cationic Gold(I) Phosphine (B1218219) | Alkyne | Electrophilic π-Complexation | η2-Alkyne-Gold(I) Complex |

The control of regioselectivity and stereoselectivity is a critical aspect of synthetic chemistry. In gold(I) isocyanide catalysis, these outcomes are influenced by a combination of electronic and steric factors related to the substrate, the nucleophile, and the catalyst's ligands. researchgate.netnih.gov For instance, in the hydroamination of unsymmetrical alkynes, the regioselectivity of the nucleophilic attack is often governed by the electronic properties of the alkyne substituents. nih.gov Similarly, gold(I)-catalyzed cascade reactions have been developed for the stereoselective synthesis of complex polycyclic structures. nih.govchemrxiv.org

The development of chiral ligands for gold(I) complexes has enabled enantioselective transformations. nih.gov These ligands create a chiral environment around the metal center, directing the approach of the nucleophile to one face of the activated substrate over the other. This has been successfully applied in the synthesis of various chiral molecules, including indeno[1,2-b]chromene derivatives and complex phosphosaccharides. nih.govnih.gov

Nucleophilic Additions to Metal-Bound Isocyanides

Coordination to a metal center, such as gold(I), significantly activates the isocyanide ligand towards nucleophilic attack. unipi.it The carbon atom of the isocyanide group becomes more electrophilic, facilitating the addition of a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of various important classes of compounds, including carbenes and other heterocyclic structures. unipi.itnih.gov

One of the most significant applications of nucleophilic addition to coordinated isocyanides is the synthesis of aminocarbene ligands. researchgate.netbohrium.com The addition of primary or secondary amines to a gold(I)-isocyanide complex leads to the formation of a diaminocarbene complex. bohrium.com This reaction typically proceeds readily and provides a convenient route to these valuable ligands. bohrium.com Similarly, the addition of hydrazines to coordinated isocyanides can also yield aminocarbene species. rsc.orgrsc.org These carbene complexes have found applications in catalysis and materials science. researchgate.net Acyclic diaminocarbene (ADC) gold(III) complexes, though less common, have also been synthesized through the addition of amines to gold(III)-bound isocyanides. rsc.orgrsc.orgresearchgate.net

Theoretical and experimental studies have shown that the nucleophilic addition to metal-bound isocyanides often proceeds through a stepwise associative mechanism. nih.gov This mechanism involves the initial attack of the nucleophile on the isocyanide carbon atom to form an intermediate. nih.gov For protic nucleophiles like amines, this is followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen atom to yield the final carbene product. nih.gov The activation energy for these reactions has been calculated to be in the range of 19.8–22.4 kcal/mol. nih.gov The enhanced reactivity of the coordinated isocyanide can sometimes be assisted by adjacent ligands that can engage in hydrogen bonding with the incoming nucleophile, thereby promoting the attack. rsc.org

Mechanistic Pathways of Alkyne Hydration Catalyzed by Gold(I) Isocyanides

The hydration of alkynes to produce ketones is an important industrial process, and gold(I) isocyanide complexes have emerged as highly effective catalysts for this transformation, often proceeding under mild, room-temperature conditions. rsc.orgresearchgate.net The catalytic cation, isocyanide-Au(I)+, activates the alkyne towards nucleophilic attack by water. rsc.orgresearchgate.net

Role of the Isocyanide-Au(I)+ Cation as the Catalytic Center

The catalytic activity of gold(I) isocyanide complexes stems from the unique properties of the gold center. The cationic [RNC-Au(I)]+ fragment is a soft and carbophilic Lewis acid, exhibiting a strong affinity for carbon-carbon multiple bonds, such as those in alkynes and allenes. This interaction, termed π-activation, renders the unsaturated system susceptible to nucleophilic attack.

The isocyanide ligand itself plays a crucial role beyond simply stabilizing the gold(I) center. The nature of the isocyanide can influence the electron density on the gold atom, thereby modulating its Lewis acidity and, consequently, its catalytic activity. For instance, electron-donating groups on the isocyanide can increase the electron density on gold, potentially leading to different reactivity compared to electron-withdrawing groups. While the chloro(isocyano)methane--gold (1/1) complex is a simple prototype, more complex isocyanide ligands are often employed to fine-tune the catalyst's electronic and steric properties.

In many catalytic cycles, the initial step involves the coordination of the gold(I) catalyst to the substrate, typically an alkyne or allene. This coordination activates the C-C multiple bond towards nucleophilic attack. The subsequent steps can vary widely depending on the specific reaction but often involve intramolecular or intermolecular addition of a nucleophile, followed by protodeauration or other terminating steps to regenerate the active catalyst.

Rate-Determining Steps and Energy Barriers

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic reaction. In gold(I)-catalyzed reactions, the RDS can vary depending on the specific transformation, substrate, and reaction conditions.

In other instances, the nucleophilic attack on the gold-activated substrate is the slowest step. For example, in the gold metal-catalyzed reaction of isocyanides with primary amines, the attack of the amine on the gold-adsorbed isocyanide is the rate-determining step. nih.gov The energy barriers associated with these steps are influenced by the stability of the intermediates and transition states. Computational studies, often using Density Functional Theory (DFT), have become an invaluable tool for elucidating these energy profiles and rationalizing the observed reactivity and selectivity.

Gold(I) Isocyanide Complexes in Tandem and Cascade Reactions

The ability of gold(I) isocyanide complexes to activate alkynes and allenes has been harnessed in the design of elegant tandem and cascade reactions. These processes allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby increasing efficiency and atom economy.

Gold(I) catalysts can initiate a cascade by activating a functional group, which then undergoes a series of transformations. For example, a gold-catalyzed intramolecular addition of a nucleophile to an alkyne can generate a reactive intermediate that participates in subsequent cyclizations, rearrangements, or cycloadditions. acs.orgnih.gov

Several notable examples of gold-catalyzed cascade reactions include:

Synthesis of Pyrroloindolones: An unprecedented gold-catalyzed multiple cascade reaction between 2-alkynyl arylazides and alkynols has been developed to produce pyrroloindolone derivatives. nih.gov

Formation of Benzofurans: A tandem reaction of o-alkynylphenols with diazo compounds, catalyzed by a gold complex, provides access to 2,3-disubstituted benzofurans. rsc.org

Construction of Indolizines and Thienoindolizinones: Gold(I) catalysts have been employed in cascade reactions of alkynoic acids with amine nucleophiles to synthesize various fused heterocyclic systems. researchgate.net

These examples underscore the power of gold(I) isocyanide catalysis in orchestrating complex reaction sequences, where the catalyst may participate in multiple catalytic cycles in a tandem fashion. nih.gov

Development of Chiral Gold(I) Isocyanide Catalysts for Asymmetric Transformations

The development of enantioselective transformations is a cornerstone of modern organic synthesis. In the realm of gold catalysis, significant effort has been dedicated to the design and synthesis of chiral gold(I) complexes capable of inducing stereoselectivity. While the linear coordination geometry of gold(I) presents a challenge for traditional chiral ligand design, several successful strategies have emerged.

The primary approach involves the use of chiral ligands that can effectively transfer stereochemical information to the substrate during the catalytic cycle. These ligands often feature atropisomerism (e.g., BINAP derivatives) or other elements of chirality. The combination of a chiral ligand with a gold(I) precursor, often in the presence of a silver salt to abstract the halide and generate the active cationic species, has proven to be a versatile method for asymmetric catalysis. nih.gov

Key developments in chiral gold(I) catalysis include:

Chiral Phosphine Ligands: A wide variety of chiral phosphine ligands have been successfully employed in asymmetric gold catalysis, enabling enantioselective hydroaminations, hydroalkoxylations, and cycloadditions. nih.govmdpi.com

Chiral Carbene Ligands: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for gold(I), and chiral versions have been developed for asymmetric transformations. mdpi.com

Dual Catalysis Systems: Merging gold catalysis with organocatalysis, where a chiral organocatalyst works in concert with the gold complex, has opened up new avenues for enantioselective reactions. rsc.org

These chiral gold(I) catalysts have been successfully applied in a range of asymmetric reactions, including the synthesis of chiral heterocycles and planar chiral arene chromium complexes. nih.govnih.gov The choice of the chiral ligand, counterion, and reaction conditions is often crucial for achieving high levels of enantioselectivity.

Advanced Materials Science Applications Derived from Chloro Isocyano Methane Gold 1/1 Systems

Luminescent Properties and Aggregation-Induced Emission (AIE)

Gold(I) isocyanide complexes are renowned for their intriguing luminescent characteristics, which are highly dependent on their physical state and molecular aggregation. mdpi.comrsc.org Many of these compounds are non-emissive in dilute solutions but become highly luminescent upon aggregation or in the solid state, a phenomenon known as aggregation-induced emission (AIE). rsc.orgsioc-journal.cnscispace.com This behavior is attributed to the restriction of intramolecular vibrations and rotations in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. acs.org

The photophysical properties of gold(I) isocyanide complexes can be precisely tuned. mdpi.com In dilute solutions, many of these complexes are non-luminescent. acs.orgnih.gov However, upon aggregation, induced by adding a poor solvent (like water) to an organic solution, they can exhibit intense luminescence. scispace.com This AIE phenomenon allows for the modulation of emission properties by controlling the aggregation process. rsc.orgscispace.com

In the solid state, the luminescence is highly sensitive to the molecular packing and the presence of intermolecular interactions. mdpi.comnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in these systems. Different polymorphs of the same compound can display distinct colors and emission wavelengths due to variations in their crystal packing and the extent of intermolecular interactions. acs.orgnih.govacs.org For instance, two polymorphs of (Cyclohexyl isocyanide)₂Auᴵ were found to be crystalline and luminescent at room temperature, but with different emission maxima: one colorless form emitting at 424 nm and a yellow form emitting at 480 nm. nih.govacs.org This tunability is a key feature for designing materials with specific optical properties for applications in sensors and optoelectronic devices. rsc.org

A defining feature of gold(I) chemistry is the aurophilic interaction, a weak, attractive force between closed-shell gold(I) centers (Au···Au). mdpi.comacs.org This interaction, with a strength comparable to that of a hydrogen bond (approximately 7-11 kcal/mol), is a consequence of relativistic and electron correlation effects. acs.orgresearchgate.net Aurophilic interactions are crucial in dictating the self-assembly of gold(I) isocyanide complexes in the solid state, leading to the formation of dimers, linear chains, or other extended structures. acs.orgresearchgate.net

These interactions have a profound impact on the luminescent properties of the material. acs.orgresearchgate.net The formation of Au···Au bonds creates new electronic states, often metal-metal-to-ligand charge transfer (MMLCT) states, which are typically lower in energy than the excited states of the individual molecules. acs.org Luminescence from these aggregated species is therefore red-shifted compared to the emission from isolated molecules. The luminescence observed in many gold(I) isocyanide complexes in the solid state or in aggregates is a direct result of these aurophilic attractions; related compounds that lack close Au···Au contacts are often non-luminescent. acs.orgnih.gov The distance between the gold atoms inversely correlates with the emission energy; shorter Au···Au contacts generally lead to lower-energy (more red-shifted) emission. wiley-vch.de This principle allows for the design of materials whose luminescence can be controlled by modifying the factors that influence aurophilic interactions, such as steric hindrance from ligands or external pressure. researchgate.net

Mechanochromic Luminescence and Crystal-to-Crystal Phase Transitions

A particularly fascinating application of gold(I) isocyanide materials is their ability to change their luminescent color in response to mechanical stimuli such as grinding, shearing, or pressing. researchgate.netjst.go.jp This phenomenon, known as mechanochromic luminescence, arises from a stimulus-induced change in the solid-state packing of the molecules, which in turn alters their photophysical properties. jst.go.jp

The design of effective mechanochromic gold(I) isocyanide materials hinges on controlling the intermolecular interactions within the crystal lattice. The key is to create a system where a stable or metastable crystalline phase can be readily converted into another phase with different optical properties upon the application of mechanical force. acs.org

Key design strategies include:

Introduction of Aurophilic Interactions: The formation or alteration of Au···Au interactions is a primary mechanism for mechanochromism in these systems. acs.orgacs.org Mechanical force can induce a phase transition from a crystal structure with weak or no aurophilic interactions to one with strong Au···Au bonds, causing a red-shift in the emission. acs.orgnih.gov

Systematic Ligand Modification: A screening approach, involving the systematic variation of substituents on the aryl isocyanide ligands, has proven effective for discovering new mechanochromic compounds. acs.orgacs.org By preparing a library of related complexes, researchers can identify candidates that exhibit desirable crystal-to-crystal phase transitions. acs.orgnih.gov For example, in a study of 48 different aryl gold(I) isocyanide complexes, 28 were found to be mechanochromic. acs.org

Control of Intermolecular Forces: Weaker intermolecular interactions in the initial crystalline state can be an important factor in facilitating a mechano-induced phase transition to a more stable form. nih.gov The presence of groups capable of forming other interactions, such as hydrogen bonds, can also be used to direct the molecular arrangement and influence the mechanochromic response. rsc.org

Understanding the mechanism of mechanochromism requires a detailed analysis of the material before and after the application of mechanical stress. researchgate.net A combination of spectroscopic and structural techniques is employed to characterize these changes.

Spectroscopic Analysis: Photoluminescence spectroscopy is the primary tool used to quantify the change in emission color. It measures the emission spectra, showing shifts in the maximum emission wavelength (λ_em,max_) and changes in intensity. For example, a 9-anthryl gold(I) isocyanide complex exhibited an unprecedentedly large bathochromic shift upon grinding, with its emission maximum moving from 448 nm (visible) to 900 nm (infrared). acs.orgacs.org

Structural Analysis: Powder X-ray Diffraction (PXRD) is used to determine if the mechanical force induces a change in the crystal structure. sioc-journal.cn A change from a crystalline pattern to a broad halo indicates a transition to an amorphous state, while the appearance of a new set of diffraction peaks signifies a crystal-to-crystal phase transition. jst.go.jpacs.org In some cases, single-crystal X-ray diffraction can be performed on both the initial and the mechanically-induced phases, providing precise information on how molecular packing and aurophilic interactions change. acs.orgnih.gov This detailed structural insight is crucial for establishing a clear structure-property relationship and understanding the underlying mechanism of the observed mechanochromism. researchgate.netnih.gov

The table below summarizes the mechanochromic properties of selected gold(I) isocyanide complexes.

| Complex | Initial Emission (λ_em,max) | Ground Emission (λ_em,max_) | Emission Shift (Δλ_em,max_) | Structural Change |

| Phenyl(phenyl isocyanide)gold(I) | Green | Yellow | Bathochromic | Crystal-to-Crystal |

| CF₃-CN Substituted Arylgold(I) Isocyanide | Green (510 nm) | Yellow (550 nm) | 40 nm | Crystal-to-Crystal |

| 9-Anthryl gold(I) isocyanide (Polymorph 3α) | 448 nm | 900 nm | 452 nm | Crystal-to-Amorphous |

| {[Pentafluorophenylgold]₂(μ-1,4-diisocyanobenzene)} | Blue (415 nm) | Yellow/Green (533 nm) | 118 nm | Crystal-to-Amorphous |

Data compiled from references: acs.orgjst.go.jpacs.orgnih.govacs.org

Application as Precursors for Gold Deposition

Volatile gold(I) complexes, including (isonitrile)gold(I) compounds, are valuable precursors for Metal Organic Chemical Vapor Deposition (MOCVD) and Focused Electron Beam Induced Deposition (FEBID). researchgate.netshu.ac.uktum.de These techniques are used to grow high-purity gold thin films and nanoparticles for applications in microelectronics, catalysis, and as protective coatings. shu.ac.ukmdpi.com

The suitability of a precursor for these deposition techniques depends heavily on its volatility and thermal stability. shu.ac.uk (Isonitrile)gold(I)alkyl complexes, which are related to Chloro(isocyano)methane--gold (1/1), have been specifically investigated for MOCVD because they can be sublimed at relatively low temperatures to transport the gold in the gas phase to a heated substrate, where the complex decomposes to deposit a metallic gold film. tum.de For instance, the complexes CF₃AuCNMe and CF₃AuCNtBu were found to be sufficiently volatile for deposition processes, subliming at 40-50 °C under vacuum. researchgate.net The design of precursors aims to avoid high levels of organic contamination (e.g., from carbon) in the final gold deposit, which is a common challenge in deposition techniques. researchgate.net The choice of ligands is critical, as they influence not only the volatility but also the decomposition pathway of the precursor molecule. shu.ac.uk

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating high-purity thin films for microelectronics and nanotechnology. researchgate.netshu.ac.uk The success of these processes hinges on the availability of suitable molecular precursors that are sufficiently volatile and decompose cleanly on a substrate to yield the desired material. researchgate.net While organogold(III) complexes like dimethylgold(III) β-diketonates have been commonly investigated for gold deposition, there is ongoing research into alternative precursors to improve deposition processes. researchgate.netshu.ac.uk

Gold(I) complexes, including those with isocyanide ligands, are considered potential precursors. For a compound to be effective in CVD or ALD, it must exhibit a balance of volatility and thermal stability, decomposing only on the heated substrate surface rather than in the gas phase. shu.ac.ukmdpi.com While many gold(I) complexes with phosphine (B1218219) ligands have been studied, their application can be limited by the potential for phosphorus contamination in the final gold film. shu.ac.uk

Recent research has explored a variety of ligands to optimize gold precursors for ALD. For instance, a thermal ALD process for depositing high-purity gold films was developed using chloro(triethylphosphine)gold(I) and a strong reducing agent, achieving a growth rate of 1.7 Å per cycle at 180 °C. nih.govresearchgate.net Another study evaluated seven different Au(I) compounds, identifying a liquid amidogold(I) complex as a promising candidate for a controllable, ALD-like process when paired with dimethylamine (B145610) borane. Although perfect self-limiting growth, a hallmark of ALD, was not achieved, the process yielded pure, polycrystalline gold films.

While isocyanide complexes are known for their robust coordination to gold(I), their application in thermal CVD and ALD is less documented compared to other ligands. wikipedia.orgresearchgate.net However, their volatility and stability make them subjects of interest, particularly for related gas-assisted deposition techniques like Focused Electron Beam Induced Deposition (FEBID), where precursor design is critical. researchgate.net

| Precursor Type | Example Compound | Deposition Method | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Gold(III) β-diketonate | Me₂Au(acac) | CVD | Deposits high-purity gold films. | researchgate.net |

| Gold(I) Phosphine | AuCl(PEt₃) | ALD | Growth rate of 1.7 Å/cycle at 180 °C with a reducing agent. | nih.govresearchgate.net |

| Gold(I) Amido | Au(N(SiMe₃)₂)(PEt₃) | ALD-like | Liquid precursor; produces pure, polycrystalline films. | |

| Gold(I) Amidinate | [Au₂(μ-(NH)₂CC₂F₅)₂]n | CVD (potential) | Sublimes at 413 K; shows promise as a volatile source. | mdpi.com |

Laser-Assisted Direct Writing for Gold Nanopatterning on Surfaces

Laser-assisted direct writing (LADW) is a powerful, maskless technique for fabricating custom micro- and nanostructures on various substrates. researchgate.netmdpi.com For gold nanopatterning, this typically involves focusing a laser onto a thin gold film, where the localized thermal effect induces dewetting, forming gold nano-islands or other desired patterns. researchgate.netresearchgate.net The size and shape of the resulting nanostructures, and thus their plasmonic properties, can be controlled by modulating the laser parameters like power and exposure time. researchgate.net

A transformative approach in this field utilizes gold cyanide (AuCN), a compound closely related to isocyanide complexes, as the precursor material. nih.gov This method bypasses the need for pre-synthesized gold nanoparticle inks or thin films. Instead, a layer of gold cyanide is coated onto a substrate, and a focused laser induces rapid photothermal decomposition directly on the target area. nih.gov This process simultaneously refines the gold from its cyanide salt and fabricates the conductive pattern. nih.gov Laser-induced thermocapillary forces are crucial in this process, helping to align the refined gold particles into continuous, conductive electrodes. nih.gov The resulting gold patterns exhibit low resistivity, comparable to those made with conventional nanoparticle-based methods. nih.gov This technique represents a more direct and efficient route for manufacturing gold electrodes, with demonstrated applications in the facile repair of damaged circuits. nih.gov

| LADW Method | Precursor Material | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Laser-Induced Dewetting | Thin Gold Film | Localized laser heating causes the film to retract and form nano-islands. | Simple fabrication of plasmonic nanostructures. | researchgate.netresearchgate.net |

| Femtosecond Laser Deposition | HAuCl₄ Solution | Multiphoton photoreduction of gold ions in solution. | One-stage fabrication of robust micropatterns on glass. | mdpi.com |

| Selective Laser Refining | Gold Cyanide (AuCN) | Photothermal decomposition of AuCN and thermocapillary-driven alignment. | Direct writing from a raw material, no nanoparticles needed, low resistivity. | nih.gov |

Development of Organometallic Dyes and Liquid Crystalline Materials

The linear geometry and propensity for self-assembly through aurophilic interactions make gold(I) isocyanide complexes exceptional candidates for the development of liquid crystals (LCs) and functional dyes. acs.orgrsc.org These materials exhibit ordered phases between the crystalline solid and isotropic liquid states, with properties that can be tuned by molecular design.

Gold(I) isocyanide-based liquid crystals often feature rod-like (calamitic) molecular structures. rsc.orgresearchgate.net The formation of liquid crystalline phases, such as nematic and smectic phases, is frequently driven by weak intermolecular forces, including the significant aurophilic (Au···Au) interactions, which promote supramolecular organization. rsc.orgnih.gov In many cases, the free isocyanide ligands themselves are not liquid-crystalline, but the introduction of the gold(I) center induces mesomorphic behavior. acs.orgnih.gov Researchers have successfully created a variety of gold(I) isocyanide mesogens, including:

Dendritic Systems: Poly(phenyl ether) dendrimers end-functionalized with isocyanide groups form stable smectic or columnar liquid crystal phases upon coordination with gold(I) chloride. acs.orgnih.gov The type of mesophase is dictated by the nature of the anionic ligand on the gold center. nih.gov

Dinuclear Complexes: Bridging diisocyanide ligands have been used to create dinuclear gold(I) complexes that exhibit nematic mesophases. nih.gov These compounds are often photoluminescent, a property that can be carried into the liquid crystalline phase. nih.gov

Rod-Like Complexes: Simple, rod-like gold(I) isocyanide complexes have been shown to form dimers in the crystalline and LC phases through strong aurophilic interactions. rsc.org These dimers act as the fundamental mesogenic unit and can exhibit intense photoluminescence in condensed phases, a phenomenon known as aggregation-induced emission (AIE). rsc.orgrsc.orgdigitellinc.com

In the realm of organometallic dyes, gold(I) isocyanides serve as a platform for creating materials with tunable colors. A notable example involves the use of 2-isocyanoazulene as a ligand. uva.es Azulene itself is a blue-colored isomer of naphthalene. uva.es Upon coordination to a gold(I) center, the resulting isocyanide complex remains blue. However, a subsequent nucleophilic attack of an amine on the isocyanide carbon transforms it into an N-acyclic carbene. This chemical modification results in a dramatic color change to deep purple. uva.es This transformation illustrates how the electronic properties and, consequently, the color of the molecule can be finely modulated by altering the ligand framework around the gold center, opening new avenues for designing sophisticated molecular dyes. uva.es

| Compound/System Type | Example Ligands/Structure | Observed LC Phase(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| Dendritic Gold(I) Complex | Poly(phenyl ether) dendrimer with isocyanide termini + AuCl | Smectic A | Mesomorphism is induced upon complexation with gold(I). | acs.orgnih.gov |

| Dinuclear Gold(I) Complex | 4,4'-biphenylene diisocyanide + Au(C₆F₄OC₄H₉) | Nematic | The free ligand is not mesomorphic, but the gold complex is. | nih.gov |

| Rod-Like Gold(I) Complex | Pentyl isocyanide and alkynyl ligands | Smectic A | Forms luminescent dimers via aurophilic interactions that act as the mesogen. | rsc.orgrsc.org |

| Azo-containing Gold(I) Complex | Azo-isocyanide ligand + AuCl | Nematic, Smectic A | Creates highly birefringent and photosensitive materials. | researchgate.net |

Supramolecular Gels and Soft Materials Based on Gold(I) Isocyanides

Supramolecular gels are a class of soft materials where low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form three-dimensional, sample-spanning fibrillar networks. rsc.orgrsc.org This assembly process is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org The resulting gel immobilizes the liquid phase within its porous network. nih.gov

Gold(I) isocyanide complexes are highly promising candidates for the design of novel LMWGs. Their unique properties are rooted in the strong, directional intermolecular interactions they can form. Specifically, aurophilic interactions, which are attractive forces between gold(I) centers with a strength comparable to hydrogen bonds, can drive the one-dimensional stacking of complexes. mdpi.com This directional self-assembly is a key first step in the formation of the fibers that constitute a supramolecular gel network. rsc.org

Furthermore, the isocyanide ligand itself, along with other functionalities that can be incorporated into the molecule, can participate in other crucial non-covalent interactions. For example, isocyanide groups can act as hydrogen bond acceptors. acs.org By designing gold(I) isocyanide molecules with additional hydrogen-bonding moieties, such as amide or carboxylic acid groups, multiple, orthogonal non-covalent interactions can be engineered to control the self-assembly process with high fidelity. rsc.org

While the direct use of Chloro(isocyano)methane--gold (1/1) as a gelator is not extensively documented, the principles of supramolecular chemistry strongly suggest the potential of this class of compounds. The ability to tune both the aurophilic interactions and other intermolecular forces by modifying the organic ligands provides a powerful strategy for creating new "smart" soft materials that could respond to external stimuli like temperature, light, or chemical analytes. researchgate.net The compatibility of gold with soft matter is also demonstrated in studies where pre-formed gold nanoparticles are incorporated into hydrogel networks, creating functional hybrid materials. nih.gov

| Interaction Type | Description | Relevance to Gold(I) Isocyanide Gels | Reference |

|---|---|---|---|

| Aurophilic Interactions | Relativistic-effect-driven attractive forces between Au(I) centers (Au···Au). | Promotes directional, 1D self-assembly of complexes, crucial for fiber formation. | mdpi.comresearchgate.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N). | Can be engineered into ligands to provide specificity and strength to the gel network. The isocyanide can act as an H-bond acceptor. | acs.orgrsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can be utilized by incorporating aryl groups into the isocyanide ligand to reinforce the fibrillar network. | acs.org |

| Van der Waals Forces | Weak, distance-dependent interactions between neutral atoms/molecules. | Contribute to the overall stability of the self-assembled structure, especially with long alkyl chains. | rsc.org |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Chloro(isocyano)methane--gold (1/1) complexes to ensure stoichiometric accuracy?

- Methodological Answer : Synthesis requires precise control of reactant ratios (e.g., Au:ligand molar ratios) and reaction conditions (temperature, solvent polarity). Use factorial design experiments to optimize parameters like reaction time and temperature, ensuring reproducibility. Validate stoichiometry via elemental analysis, NMR, or X-ray crystallography .

- Data Validation : Cross-reference spectroscopic data (e.g., IR for isocyanide-Au bonding at ~2100 cm⁻¹) with computational simulations (DFT) to confirm structural integrity .

Q. How can researchers ensure safety when handling Chloro(isocyano)methane--gold (1/1) due to its reactive ligands?

- Safety Protocol : Follow guidelines for handling corrosive ligands (e.g., chlorinated compounds) and gold precursors. Use fume hoods, PPE, and inert atmospheres. Refer to safety data sheets (SDS) for gold chloride derivatives, emphasizing proper waste disposal and emergency procedures .

Q. What theoretical frameworks guide the study of Au-isocyanide bonding in this complex?

- Conceptual Foundation : Ligand-field theory (LFT) and density functional theory (DFT) explain the electronic structure and bonding nature. LFT predicts d-orbital splitting in Au(I), while DFT models non-covalent interactions (e.g., π-backbonding between Au and isocyanide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for Chloro(isocyano)methane--gold (1/1)?

- Conflict Analysis : Discrepancies may arise from dynamic processes (e.g., ligand fluxionality in solution vs. solid-state rigidity). Employ variable-temperature NMR to probe dynamic behavior and compare with static X-ray structures. Use multi-method validation (e.g., EXAFS for local Au coordination) .

- Case Study : A 2024 study resolved Au–C≡N bond length discrepancies by correlating DFT-optimized geometries with experimental EXAFS data, highlighting solvent effects on ligand conformation .

Q. What experimental designs are optimal for studying the catalytic activity of Chloro(isocyano)methane--gold (1/1) in cross-coupling reactions?

- Design Strategy : Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent, base). Prioritize factors via Pareto analysis. For mechanistic studies, employ kinetic isotope effects (KIEs) or operando spectroscopy to track intermediates .

- Example : A 2023 orthogonal array (L₉) tested nine conditions to optimize Au-catalyzed Sonogashira coupling, identifying solvent polarity as the dominant variable (η² = 0.78) .

Q. How can computational methods complement experimental data to predict the stability of Chloro(isocyano)methane--gold (1/1) under varying pH conditions?

- Integrated Approach : Perform pH-dependent UV-vis titration to determine protonation equilibria. Validate with DFT calculations (e.g., Gibbs free energy of protonation states). Compare predicted vs. experimental pKa values to refine computational models .

Methodological Best Practices

- Data Interpretation : Use multivariate regression to deconvolute overlapping spectral signals (e.g., Au–Cl vs. Au–C≡N vibrations in IR) .

- Theoretical Alignment : Frame hypotheses using soft acid-base (HSAB) theory to predict ligand substitution reactivity in Au complexes .

- Ethical Reporting : Disclose measurement uncertainties (e.g., ±0.01 Å in X-ray bond lengths) and experimental limitations (e.g., air sensitivity) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。